3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide
Overview
Description
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, with two methyl groups attached at the 3rd and 4th positions and a dioxide group at the 1st position. Benzothiazines are known for their diverse biological activities and are used in various medicinal and industrial applications.
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide family have been reported to interact with various targets, includingKATP channels and AMPA receptors . These targets play crucial roles in cellular signaling and neurotransmission.
Mode of Action
Related 1,2,4-benzothiadiazine-1,1-dioxides have been evaluated asKATP channel activators . Activation of these channels can lead to hyperpolarization of the cell membrane, reducing cellular excitability. This mechanism is often involved in the regulation of insulin release and vascular smooth muscle tone .
Biochemical Pathways
The activation of katp channels, as seen with related compounds, can influence several biochemical pathways, includinginsulin signaling and vascular smooth muscle contraction .
Result of Action
Related compounds have shown a range of biological activities, includingantimicrobial , antiviral , antihypertensive , antidiabetic , and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired benzothiazine ring structure. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive and antidiabetic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzothiadiazine-1,1-dioxide: Studied for its potential as an anticancer and antidiabetic agent.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Evaluated as a KATP channel activator.
Uniqueness
3,4-Dimethyl-(4H)1,4-benzothiazine-1,1-dioxide is unique due to the presence of two methyl groups at the 3rd and 4th positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to other benzothiazine derivatives.
Properties
IUPAC Name |
3,4-dimethyl-1λ6,4-benzothiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-7-14(12,13)10-6-4-3-5-9(10)11(8)2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTORADAYSKNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CS(=O)(=O)C2=CC=CC=C2N1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235521 | |
Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-11-1 | |
Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,4-Benzothiazine, 3,4-dimethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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